C.I. Acid orange 12
Description
C.I. Acid Orange 12 (CAS 1934-20-9), also known as Gardenia Yellow Pigment, is a water-soluble azo dye derived from the dried fruits of Gardenia jasminoides . Its chemical formula is C₁₆H₁₁N₂NaO₄S, with a molecular weight of 350.32 g/mol . This compound is widely used in the food and textile industries due to its high stability, resistance to heat and light, and compatibility across a pH range of 4.0–10.0 . Its natural origin and low toxicity make it a preferred choice for food coloring, with a typical color value exceeding 400 .
Properties
CAS No. |
23481-33-6 |
|---|---|
Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12/h1-10,19H,(H,20,21,22) |
InChI Key |
GTRGJJDVSJFNTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Synonyms |
1-phenylazo-2-naphthol-6-sulfonic acid acid orange 12 C.I. acid orange 12 orange RN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to C.I. Acid Orange 12, offering insights into their applications, safety, and physicochemical properties.
C.I. Acid Orange 3
- Key Data: Mutagenic in Salmonella typhimurium strains TA97, TA98, and TA100, both with and without metabolic activation .
- Comparison : Unlike Acid Orange 12, Acid Orange 3 is strictly synthetic and unsuitable for food applications due to its mutagenicity .
C.I. Acid Orange 51
- Structure : Larger azo dye with the formula C₃₆H₂₆O₁₁N₆S₃Na₂ and molecular weight 860.81 g/mol .
- Key Data :
- Comparison : Acid Orange 51’s complex structure and industrial use contrast with Acid Orange 12’s simplicity and food-grade safety .
C.I. Natural Orange 4 (Annatto)
- Structure: Carotenoid-based (β-紫罗兰酮) natural dye from Bixa orellana seeds .
- Key Data: Soluble in alkaline solutions, producing orange-red hues without mordants .
- Comparison: While both are natural food colorants, Annatto’s carotenoid structure differs from Acid Orange 12’s azo backbone, offering distinct stability and solubility profiles .
Vat Orange 3 (C.I. 59300)
- Structure : Brominated vat dye with the formula C₂₂H₈Br₂O₂ .
- Key Data :
- Comparison: Acid Orange 12’s simplicity and water solubility make it more versatile for non-cellulosic substrates like wool and silk .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectral and Stability Properties
| Compound | λmax (nm) | pH Stability Range | Heat/Light Resistance |
|---|---|---|---|
| This compound | N/A | 4.0–10.0 | High |
| C.I. Acid Orange 51 | 450 | Not specified | Moderate |
| C.I. Natural Orange 4 | N/A | Alkaline-soluble | Moderate |
Q & A
Q. What are the standard synthetic pathways for C.I. Acid Orange 12, and how can its purity be validated experimentally?
this compound (Constitution 15970) is synthesized via diazotization and coupling reactions, typical for azo dyes. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify impurities. Additionally, elemental analysis (C, H, N, S) and mass spectrometry (MS) confirm molecular composition. For reproducibility, experimental protocols must include reaction conditions (temperature, pH, stoichiometry) and purification steps (e.g., recrystallization). Peer-reviewed studies recommend cross-referencing spectral data (FTIR, NMR) with literature to confirm structural integrity . Experimental sections in publications should follow guidelines for clarity, ensuring raw data and calibration curves are archived in supplementary materials .
Q. How does this compound interact with natural and synthetic fibers, and what experimental models are used to study its dyeing efficiency?
Researchers typically use wool, silk, or nylon as model substrates due to their amine-rich surfaces, which enhance dye-fiber interactions via ionic bonds. To assess dyeing efficiency, kinetic studies (e.g., Langmuir adsorption isotherms) quantify uptake under varying pH, temperature, and ionic strength. Colorfastness tests (e.g., ISO 105-C06 for wash resistance) measure durability. Advanced methods include scanning electron microscopy (SEM) to visualize fiber-dye adhesion and spectrophotometric analysis to calculate color strength (K/S values). Comparative studies should reference analogous dyes (e.g., C.I. Acid Orange 7) to contextualize findings .
Q. What are the key physicochemical properties of this compound relevant to environmental chemistry studies?
Critical properties include solubility in water and organic solvents (e.g., ethanol, DMSO), pKa (to predict ionization in aqueous environments), and photostability under UV irradiation. Researchers should conduct batch experiments to measure adsorption onto soil or activated carbon, using Freundlich or Langmuir models to interpret isotherms. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate environmental impact. Data must be contextualized with regulatory thresholds for azo dyes, emphasizing methodological rigor in pH control and replicate sampling .
Advanced Research Questions
Q. How can contradictions in reported degradation pathways of this compound be resolved through experimental design?
Q. What advanced spectroscopic techniques are optimal for characterizing this compound in complex matrices, and how should data be interpreted?
Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) are preferred for trace detection in environmental or biological samples. For SERS, substrate selection (e.g., Au/Ag nanoparticles) and laser wavelength optimization minimize background noise. XPS quantifies elemental oxidation states (e.g., sulfur in sulfonic groups) to confirm structural integrity. Data interpretation requires normalization to internal standards (e.g., 13C for XPS) and statistical validation (e.g., PCA for spectral clustering). Researchers must document instrument parameters (resolution, acquisition time) and calibration protocols .
Q. How can computational modeling predict the stability and toxicity of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and stability. Molecular docking simulations assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) for toxicity prediction. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., -SO3H vs. -NO2 groups) with ecotoxicological endpoints. Researchers should validate models against experimental LC50 data and disclose software settings (basis sets, solvation models) to enable replication. Comparative analysis with structurally similar dyes (e.g., C.I. Acid Red 52) enhances predictive accuracy .
Methodological Guidance
Q. How should researchers design a study comparing this compound with alternative dyes in terms of sustainability?
Apply the P-E/I-C-O framework:
- Population : Industrial wastewater samples.
- Exposure : Dye concentrations (10–100 ppm).
- Comparison : Alternative dyes (e.g., C.I. Acid Yellow 23).
- Outcome : Degradation efficiency, toxicity endpoints. Use life cycle assessment (LCA) software (e.g., SimaPro) to quantify environmental footprints. Include sensitivity analysis to identify critical parameters (e.g., energy consumption in degradation). Data must be presented in standardized units (e.g., kg CO2-eq per kg dye) with uncertainty intervals .
Q. What statistical methods are appropriate for analyzing conflicting data on this compound’s mutagenicity?
Meta-analysis of peer-reviewed studies using random-effects models accounts for heterogeneity. Kaplan-Meier survival curves compare dose-response relationships across studies. Sensitivity analysis evaluates bias risk (e.g., publication bias via funnel plots). Researchers must report effect sizes (Hazard Ratios) with 95% confidence intervals and adhere to PRISMA guidelines for transparency .
Data Presentation and Reproducibility
Q. How should raw and processed data from this compound experiments be archived to meet journal requirements?
Primary data (HPLC chromatograms, spectral scans) should be deposited in repositories like Figshare or Zenodo with DOI links. Processed data (e.g., normalized absorbance values) must include metadata (instrument calibration dates, software versions). Tables and figures in manuscripts should cite raw data sources, and supplementary materials must detail file formats (e.g., .csv for spreadsheets) .
What criteria define a robust research question for this compound studies in academic settings?
A strong question is testable (e.g., “How does pH affect the adsorption capacity of this compound on chitosan?”), novel (addresses gaps in degradation kinetics), and feasible (uses accessible techniques like UV-Vis spectroscopy). Avoid overly broad questions (e.g., “Is this compound harmful?”) by narrowing to specific endpoints (e.g., “Does this compound inhibit algal growth at EC50 < 10 mg/L?”). Pre-submission peer review ensures alignment with disciplinary standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
